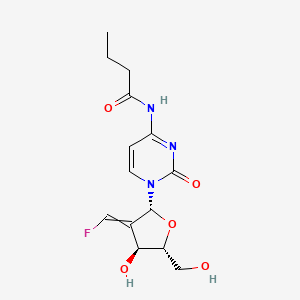
N-Butanoyl-2'-deoxy-2'-(fluoromethylidene)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is a synthetic nucleoside analog with the molecular formula C14H18FN3O5 . This compound is part of a class of modified nucleosides that have been developed to enhance the stability and functionality of nucleic acids for various applications in research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine typically involves the modification of natural nucleosides. . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple steps of purification, including crystallization and chromatography, to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the nucleoside.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted nucleosides .
Aplicaciones Científicas De Investigación
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: This compound is utilized in studies involving nucleic acid stability and function.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluoromethylidene group enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This allows the compound to effectively inhibit nucleic acid synthesis, which is crucial for its antiviral and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoroarabinonucleic acid (FANA): Similar in structure but lacks the butanoyl group.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleoside with antiviral properties
Uniqueness
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is unique due to the presence of both the butanoyl and fluoromethylidene groups, which confer enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .
Propiedades
Número CAS |
873553-06-1 |
|---|---|
Fórmula molecular |
C14H18FN3O5 |
Peso molecular |
327.31 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide |
InChI |
InChI=1S/C14H18FN3O5/c1-2-3-11(20)16-10-4-5-18(14(22)17-10)13-8(6-15)12(21)9(7-19)23-13/h4-6,9,12-13,19,21H,2-3,7H2,1H3,(H,16,17,20,22)/t9-,12+,13-/m1/s1 |
Clave InChI |
NRKDNBKQRSOWOA-JIMOISOXSA-N |
SMILES isomérico |
CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C(=CF)[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(=CF)C(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
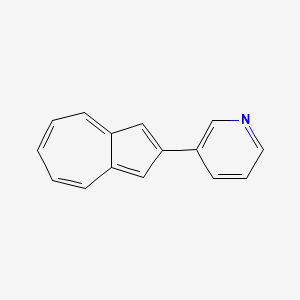
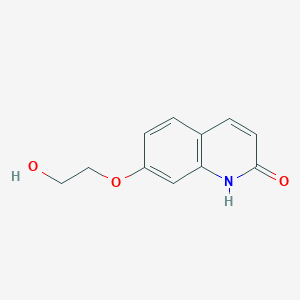
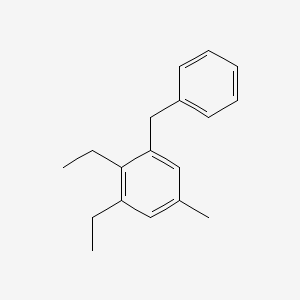

![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
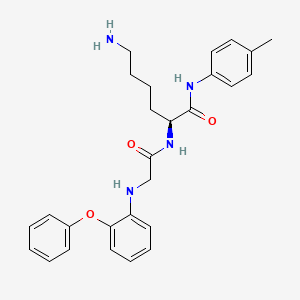

silane](/img/structure/B12605723.png)
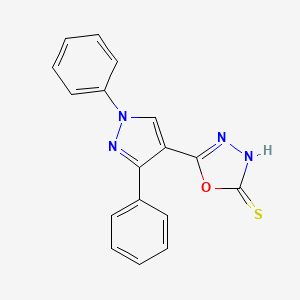
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)
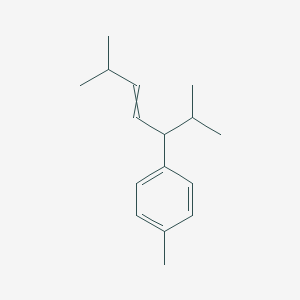
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
